Chloramine B

Catalog No.
S612709
CAS No.
127-52-6
M.F
C6H5ClNNaO2S
M. Wt
213.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine B

CAS Number

127-52-6

Product Name

Chloramine B

IUPAC Name

sodium;benzenesulfonyl(chloro)azanide

Molecular Formula

C6H5ClNNaO2S

Molecular Weight

213.62 g/mol

InChI

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1

InChI Key

KDNCILYKSYKEFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]

solubility

SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/

Synonyms

chloramin B, chloramine B, chloramine-B, chloramine-B, lithium salt, chloramine-B, potassium salt, chloramine-B, sodium salt, Chlordetal, N-chlorobenzenesulfonamide, phenylsulfamyl chloride

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]

The exact mass of the compound Chloramine B is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75446. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloramine B (sodium N-chlorobenzenesulfonamide) is a highly stable, mild oxidative and chlorinating reagent widely utilized in organic synthesis, industrial disinfection, and water treatment. Featuring an active chlorine content of 26–28%, it serves as a reliable source of electrophilic chlorine and nitrogen anions. Its benzenesulfonamide backbone and specific solubility profile enable a controlled, slow-release mechanism of hypochlorous acid, distinguishing it from faster-reacting hypochlorites and making it a preferred choice for sustained-action applications and selective synthetic transformations[1].

While Chloramine T (the p-tolyl analog) and sodium hypochlorite are common substitutes, treating them as interchangeable with Chloramine B introduces significant process risks. Hypochlorites release chlorine too rapidly, leading to high corrosivity and the generation of regulated disinfection by-products (DBPs) like trihalomethanes. Compared to Chloramine T, Chloramine B exhibits a slightly lower aqueous solubility and lacks the electron-donating methyl group on the aromatic ring, which alters its oxidative kinetics and crystallization behavior in synthetic workups. Substituting Chloramine B with Chloramine T in catalytic aziridination or selective oxidation can result in altered reaction rates, different byproduct profiles, and reduced efficacy in applications requiring prolonged, steady-state active chlorine residuals [1].

Long-Term Storage Stability and Active Chlorine Retention

Chloramine B demonstrates exceptional shelf-life stability compared to standard liquid chlorine donors. Under dry, airtight storage conditions, Chloramine B retains up to 99% of its purity and loses only 0.1% of its active chlorine content over a one-year period. In contrast, sodium hypochlorite solutions degrade rapidly over months. Furthermore, its dissolution at alkaline pH (9-11) facilitates a slower, more controlled release of hypochlorous acid (HOCl) than free chlorine, maintaining critical residual disinfection capacity in water distribution systems for significantly longer durations .

Evidence DimensionActive chlorine loss over 1 year
Target Compound Data0.1% loss of active chlorine
Comparator Or BaselineSodium hypochlorite (rapid degradation over months)
Quantified DifferenceOrders of magnitude higher stability and shelf-life retention
ConditionsAirtight, dry storage at room temperature

Ensures reliable, long-term inventory stability for industrial buyers and provides sustained antimicrobial action without frequent redosing.

Kinetic Differentiation in Amine Oxidation

The structural difference between Chloramine B (unsubstituted phenyl ring) and Chloramine T (p-tolyl ring) directly influences their oxidative reaction kinetics. In the alkaline oxidation of primary aliphatic amines (e.g., n-propylamine and n-butylamine), kinetic studies reveal different fractional-order dependencies on hydroxide ion concentration. The order with respect to [OH-] was found to be 0.56 and 0.53 for Chloramine B, compared to 0.35 and 0.33 for Chloramine T. This demonstrates that Chloramine B's lack of a methyl group alters the active species equilibrium, making it a distinct kinetic entity for precision oxidation processes [1].

Evidence DimensionHydroxide ion concentration reaction order (kinetic dependence)
Target Compound Data0.56 (n-propylamine) and 0.53 (n-butylamine)
Comparator Or BaselineChloramine T (0.35 and 0.33, respectively)
Quantified Difference~60% higher fractional-order dependence on [OH-] for Chloramine B
ConditionsAqueous alkaline medium at 318 K

Allows synthetic chemists to fine-tune oxidation rates and select the optimal reagent for pH-sensitive transformations where Chloramine T is too fast or too slow.

Higher Active Chlorine Content and Reduced DBP Formation

Chloramine B provides a slightly higher theoretical active chlorine density (26–28%) compared to commercial Chloramine T (~25%). More importantly for municipal and industrial procurement, its controlled hydrolysis pathway significantly reduces the formation of regulated disinfection by-products (DBPs) such as trihalomethanes (THMs) and haloacetic acids (HAAs) when compared to free chlorine donors like sodium hypochlorite. The benzenesulfonamide byproduct is also highly amenable to microbiological degradation in activated-sludge wastewater treatments, preventing long-term environmental persistence [1].

Evidence DimensionActive chlorine content and DBP generation
Target Compound Data26–28% active chlorine; low THM/HAA generation
Comparator Or BaselineChloramine T (~25%) and Sodium Hypochlorite (high THM/HAA generation)
Quantified Difference1-3% higher active chlorine than CAT; drastically lower DBPs than hypochlorite
ConditionsStandard industrial formulation and water treatment dosing

Critical for facilities needing to meet strict environmental and drinking water regulations regarding disinfection by-products while maximizing active chlorine per kilogram.

Sustained-Release Industrial Disinfection

Due to its slow-release profile and exceptional shelf stability, Chloramine B is the optimal choice for disinfecting drinking water containers, aquaculture systems, and food-contact surfaces where a persistent, non-corrosive chlorine residual is required over time without generating high levels of trihalomethanes[1].

Precision Oxidation in Organic Synthesis

Ideal for the controlled oxidation of primary and secondary amines, as well as sulfides to sulfoxides, particularly when the reaction kinetics of Chloramine T are unsuitable or when a different crystallization profile of the resulting sulfonamide byproduct is desired for easier downstream purification [2].

Electrophilic Nitrogen Transfer and Aziridination

Serves as a robust nitrogen source in the catalytic aziridination of olefins and the synthesis of complex N-heterocycles, offering distinct electronic properties due to the unsubstituted phenyl ring that can improve yields and alter selectivities in specific catalytic rearrangements compared to p-tolyl derivatives [3].

Physical Description

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline]

Color/Form

WHITE POWDER

Hydrogen Bond Acceptor Count

3

Exact Mass

212.9627216 g/mol

Monoisotopic Mass

212.9627216 g/mol

Heavy Atom Count

12

Odor

Faint chlorine odor

Decomposition

'Chloramine B' was found to present the greatest fire hazard, decomposing explosively at 185 degree C.

Melting Point

170-173 °C

UNII

17X76DR1ZM

Related CAS

80-16-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (97.56%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Disinfectants

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

127-52-6

Associated Chemicals

Choramine B Sodium:Hydrate;149358-72-5

Methods of Manufacturing

PREPD VIA BENZENESULFONAMIDE: CHATTAWAY, J CHEM SOC 87, 145 (1905); CUIBAN ET AL, PHARMAZIE 13, 407 (1958).

General Manufacturing Information

Benzenesulfonamide, N-chloro-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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